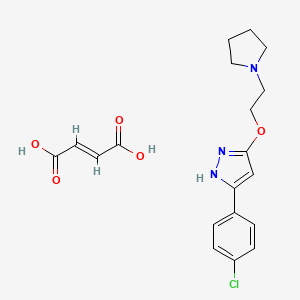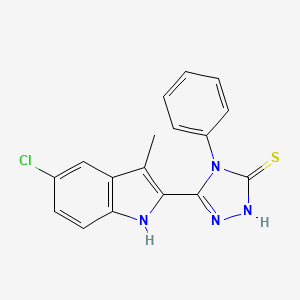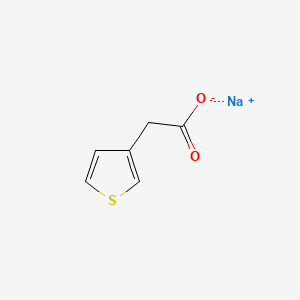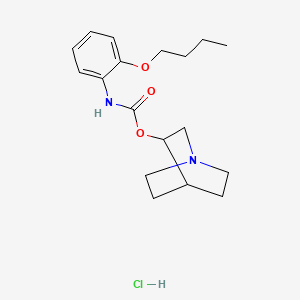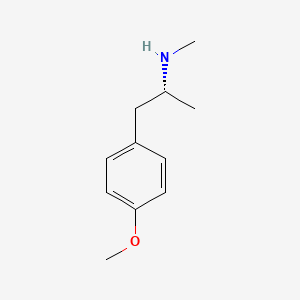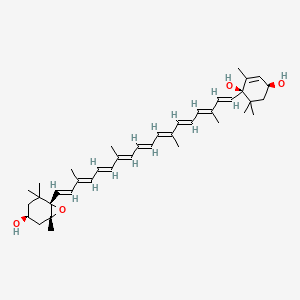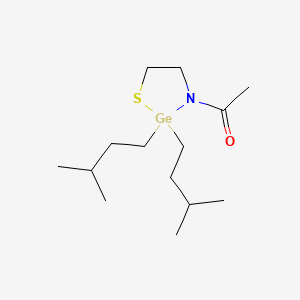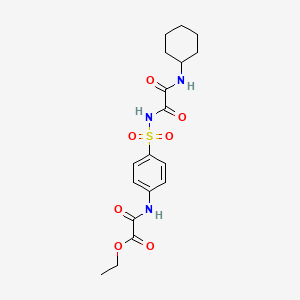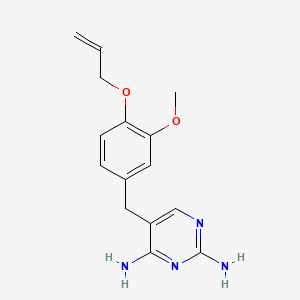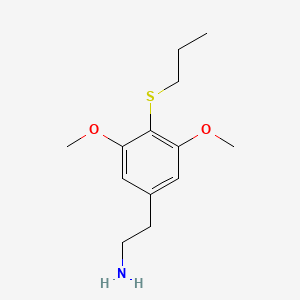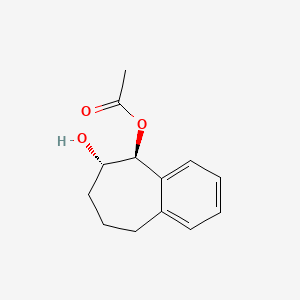
trans-6,7,8,9-Tetrahydro-5H-benzocycloheptene-5,6-diol 5-acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
trans-6,7,8,9-Tetrahydro-5H-benzocycloheptene-5,6-diol 5-acetate: is an organic compound that belongs to the class of benzocycloheptenes. This compound is characterized by its unique structure, which includes a seven-membered ring fused to a benzene ring, with hydroxyl groups at positions 5 and 6, and an acetate group at position 5.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of trans-6,7,8,9-Tetrahydro-5H-benzocycloheptene-5,6-diol 5-acetate typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 6,7,8,9-Tetrahydro-5H-benzocycloheptene.
Hydroxylation: The compound undergoes hydroxylation to introduce hydroxyl groups at positions 5 and 6.
Acetylation: The hydroxyl group at position 5 is then acetylated using acetic anhydride in the presence of a catalyst such as pyridine.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or alkanes.
Substitution: Substitution reactions can occur at the hydroxyl or acetate groups, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Reagents like halogens, acids, or bases can facilitate substitution reactions.
Major Products:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of various substituted derivatives.
Applications De Recherche Scientifique
Chemistry:
Synthesis of Complex Molecules: The compound serves as an intermediate in the synthesis of more complex organic molecules.
Catalysis: It can be used as a ligand in catalytic reactions.
Biology:
Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes, making it useful in biochemical studies.
Medicine:
Drug Development:
Industry:
Material Science: Used in the synthesis of polymers and other advanced materials.
Mécanisme D'action
The mechanism of action of trans-6,7,8,9-Tetrahydro-5H-benzocycloheptene-5,6-diol 5-acetate involves its interaction with molecular targets such as enzymes or receptors. The hydroxyl and acetate groups play a crucial role in binding to these targets, leading to inhibition or activation of specific pathways.
Comparaison Avec Des Composés Similaires
6,7,8,9-Tetrahydro-5H-benzocycloheptene-5,6-diol: Lacks the acetate group.
6,7,8,9-Tetrahydro-5H-benzocycloheptene-5-one: Contains a ketone group instead of hydroxyl groups.
6,7,8,9-Tetrahydro-5H-benzocycloheptene-5,6-diol 5-methyl ether: Contains a methyl ether group instead of an acetate group.
Uniqueness: The presence of both hydroxyl and acetate groups in trans-6,7,8,9-Tetrahydro-5H-benzocycloheptene-5,6-diol 5-acetate makes it unique compared to its analogs
Propriétés
Numéro CAS |
93640-71-2 |
|---|---|
Formule moléculaire |
C13H16O3 |
Poids moléculaire |
220.26 g/mol |
Nom IUPAC |
[(5S,6S)-6-hydroxy-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-yl] acetate |
InChI |
InChI=1S/C13H16O3/c1-9(14)16-13-11-7-3-2-5-10(11)6-4-8-12(13)15/h2-3,5,7,12-13,15H,4,6,8H2,1H3/t12-,13-/m0/s1 |
Clé InChI |
CPMMXYMSSNBMHY-STQMWFEESA-N |
SMILES isomérique |
CC(=O)O[C@@H]1[C@H](CCCC2=CC=CC=C12)O |
SMILES canonique |
CC(=O)OC1C(CCCC2=CC=CC=C12)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


